molecular formula C9H8N2O2 B1403989 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1368101-33-0

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1403989
CAS RN: 1368101-33-0
M. Wt: 176.17 g/mol
InChI Key: YIUGSBDKPPYNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, has been reported in the literature . These compounds have been synthesized as part of research into developing potent inhibitors of fibroblast growth factor receptors (FGFRs) .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is available . The molecular weight is 118.1359 .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of potent FGFR inhibitors . These compounds have shown potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific compound. For example, one derivative was reported as a brown liquid with a yield of 76% .

Scientific Research Applications

Cancer Therapy

The compound has been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy . The compound can inhibit breast cancer cell proliferation and induce apoptosis .

Inhibition of Cell Migration and Invasion

In addition to its effects on cell proliferation and apoptosis, the compound has also been found to significantly inhibit the migration and invasion of cancer cells . This could potentially limit the spread of cancer cells within the body.

Development of FGFR Inhibitors

The compound, due to its low molecular weight and potent FGFR inhibitory activity, could serve as an appealing lead compound beneficial to the subsequent optimization of FGFR inhibitors . These inhibitors are currently under clinical investigation for the treatment of various cancers .

Treatment of Hyperglycemia and Related Disorders

Compounds similar to “6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” have been found to reduce blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Development of Anticancer Drugs

Based on Structure-Activity Relationship (SAR) studies, compounds containing polar moieties on the phenyl ring, similar to “6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, are ideal for excellent inhibitory action against Carbonic Anhydrase IX (CAIX) . CAIX is a target for the development of anticancer drugs .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFRs . Abnormal activation of FGFR signaling pathways plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors has promising prospects . These compounds could potentially be used in cancer therapy, given the essential role of FGFR signaling pathways in various types of tumors .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUGSBDKPPYNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856875
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368101-33-0
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.